molecular formula C16H12N2OS B6086947 5-benzylidene-2-(phenylimino)-1,3-thiazolidin-4-one

5-benzylidene-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No. B6086947
M. Wt: 280.3 g/mol
InChI Key: AXMGOWZVQOLCDR-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-benzylidene-2-(phenylimino)-1,3-thiazolidin-4-one, commonly known as thiosemicarbazone, is a versatile organic compound with a wide range of applications in scientific research. It is a sulfur-containing heterocyclic compound that has been synthesized and studied for its potential pharmacological properties. Thiosemicarbazones have been shown to exhibit antiviral, anticancer, and antimicrobial activities, making them attractive targets for drug development.

Scientific Research Applications

Pharmacological Screening for Hypertension

5-Benzylidene-2-(phenylimino)-1,3-thiazolidin-4-one and its derivatives have been synthesized and assessed for their potential in treating hypertension. Notably, the antiarrhythmic effects of these compounds were attributed to their calcium ion channel antagonistic properties, and the presence of specific moieties in the compound enhanced the antihypertensive effect of β-blocker side chains (Bhalgat et al., 2014).

Anticancer Activity

Research has identified certain analogs of 5-benzylidene-2-(phenylimino)-1,3-thiazolidin-4-one that can effectively induce apoptosis in cancer cells, including those resistant to certain drugs due to P-glycoprotein overexpression. These analogs have shown selective toxicity towards cancer cells, making them potential candidates for treating refractory cancers (Wu et al., 2006).

Antimicrobial Activity

A series of novel derivatives of 5-benzylidene-2-(phenylimino)-1,3-thiazolidin-4-one have been synthesized and tested for their antibacterial and antifungal activities. These compounds demonstrated moderate in vitro activities against the tested microorganisms (Patil et al., 2011).

Synthesis and Structural Analysis

The synthesis and structural characterization of various derivatives of 5-benzylidene-2-(phenylimino)-1,3-thiazolidin-4-one have been documented. These studies provide insights into the molecular structures and potential applications of these compounds in different fields (Shi-qing, 2009).

Absence of Antidiabetic Activity

Contrary to expectations, certain novel thiazolidinone derivatives, including 5-benzylidene-2-(phenylimino)-1,3-thiazolidin-4-one, were found to be ineffective in lowering blood glucose levels, indicating no antidiabetic activity (Singh et al., 2013).

properties

IUPAC Name

(5E)-5-benzylidene-2-phenylimino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2OS/c19-15-14(11-12-7-3-1-4-8-12)20-16(18-15)17-13-9-5-2-6-10-13/h1-11H,(H,17,18,19)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMGOWZVQOLCDR-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E,5E)-5-benzylidene-2-(phenylimino)-1,3-thiazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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